![molecular formula C10H20N2O B1620908 1,2,2,5,5-Pentamethyl-4-ethyl-3-imidazoline-3-oxide CAS No. 75491-38-2](/img/structure/B1620908.png)
1,2,2,5,5-Pentamethyl-4-ethyl-3-imidazoline-3-oxide
Overview
Description
1,2,2,5,5-Pentamethyl-4-ethyl-3-imidazoline-3-oxide is an organic compound with the chemical formula C11H22N2O. It is also known by its synonyms, such as 4-Ethyl-2,5-dihydro-1,2,2,5,5-pentamethyl-3-oxide-(1H)imidazole. This compound exists as almost colorless crystals and has been used in various applications, including as a spin trap for short-lived free radicals and as a ligand in certain chemical transformations .
Molecular Structure Analysis
The stable nitroxide radical this compound has been studied, and its crystal and molecular structures have been determined. The N—O bond lengths in this compound are approximately 1.279 Å and 1.280 Å, respectively. The O—N+ = C—N—•O fragment is nearly planar, with carbon atoms of the ethyl fragment deviating slightly from the O—N+ = C—N—•O plane .
Chemical Reactions Analysis
This compound has been used as a growth modifier during metal organic chemical vapor deposition of iron from iron pentacarbonyl. Additionally, it serves as a ligand in one-pot iridium-catalyzed transformations of alcohols to amides .
Mechanism of Action
The compound acts as a spin trap for short-lived free radicals, forming spin adducts with a lifetime of over 10 minutes. Protonation of the amine nitrogen atom of imidazoline is manifested in the electron paramagnetic resonance (EPR) spectra of the spin adducts, allowing for pH measurement in the range of 2.5 to 4 .
Physical and Chemical Properties
Safety and Hazards
properties
IUPAC Name |
5-ethyl-2,2,3,4,4-pentamethyl-1-oxidoimidazol-1-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-7-8-9(2,3)11(6)10(4,5)12(8)13/h7H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBZASRFMSFYBQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=[N+](C(N(C1(C)C)C)(C)C)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50369093 | |
Record name | 4-Ethyl-1,2,2,5,5-pentamethyl-3-oxo-2,5-dihydro-1H-3lambda~5~-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50369093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
75491-38-2 | |
Record name | 4-Ethyl-1,2,2,5,5-pentamethyl-3-oxo-2,5-dihydro-1H-3lambda~5~-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50369093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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